molecular formula C13H12FN3O2 B6074240 8-fluoro-3-(1-methyl-5-oxopyrrolidin-3-yl)quinazolin-4(3H)-one

8-fluoro-3-(1-methyl-5-oxopyrrolidin-3-yl)quinazolin-4(3H)-one

カタログ番号 B6074240
分子量: 261.25 g/mol
InChIキー: YHXBUARCEKZDIO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-fluoro-3-(1-methyl-5-oxopyrrolidin-3-yl)quinazolin-4(3H)-one, also known as FMISO, is a novel radiopharmaceutical compound used in positron emission tomography (PET) imaging. It is a hypoxia-specific tracer that selectively accumulates in hypoxic regions of tissues.

作用機序

8-fluoro-3-(1-methyl-5-oxopyrrolidin-3-yl)quinazolin-4(3H)-one is a nitroimidazole derivative that is selectively reduced in hypoxic regions of tissues. The reduction of 8-fluoro-3-(1-methyl-5-oxopyrrolidin-3-yl)quinazolin-4(3H)-one results in the formation of a stable radical that is trapped in the tissue. The accumulation of 8-fluoro-3-(1-methyl-5-oxopyrrolidin-3-yl)quinazolin-4(3H)-one in hypoxic regions of tissues is due to the increased expression of nitroreductase enzymes, which are involved in the reduction of 8-fluoro-3-(1-methyl-5-oxopyrrolidin-3-yl)quinazolin-4(3H)-one. The accumulation of 8-fluoro-3-(1-methyl-5-oxopyrrolidin-3-yl)quinazolin-4(3H)-one in hypoxic regions of tissues can be visualized using PET imaging.
Biochemical and Physiological Effects:
8-fluoro-3-(1-methyl-5-oxopyrrolidin-3-yl)quinazolin-4(3H)-one is a relatively safe compound that is rapidly cleared from the body. The biochemical and physiological effects of 8-fluoro-3-(1-methyl-5-oxopyrrolidin-3-yl)quinazolin-4(3H)-one are related to its ability to selectively accumulate in hypoxic regions of tissues. 8-fluoro-3-(1-methyl-5-oxopyrrolidin-3-yl)quinazolin-4(3H)-one does not have any direct pharmacological effects on the body.

実験室実験の利点と制限

8-fluoro-3-(1-methyl-5-oxopyrrolidin-3-yl)quinazolin-4(3H)-one PET imaging has several advantages over other imaging modalities. It is non-invasive, provides high spatial resolution, and can detect hypoxic regions of tissues that are not visible on other imaging modalities. However, 8-fluoro-3-(1-methyl-5-oxopyrrolidin-3-yl)quinazolin-4(3H)-one PET imaging also has some limitations. It is expensive, requires specialized equipment and expertise, and has limited availability.

将来の方向性

The future directions of 8-fluoro-3-(1-methyl-5-oxopyrrolidin-3-yl)quinazolin-4(3H)-one research are focused on improving its sensitivity and specificity for the detection of hypoxia in tumors. This includes the development of new radiopharmaceutical compounds, the optimization of imaging protocols, and the integration of 8-fluoro-3-(1-methyl-5-oxopyrrolidin-3-yl)quinazolin-4(3H)-one PET imaging with other imaging modalities. 8-fluoro-3-(1-methyl-5-oxopyrrolidin-3-yl)quinazolin-4(3H)-one research is also focused on the development of new applications for 8-fluoro-3-(1-methyl-5-oxopyrrolidin-3-yl)quinazolin-4(3H)-one PET imaging, such as the evaluation of hypoxic regions of tissues in inflammatory diseases and the assessment of hypoxia in the brain.

合成法

The synthesis of 8-fluoro-3-(1-methyl-5-oxopyrrolidin-3-yl)quinazolin-4(3H)-one involves several steps, including the condensation of 8-fluoro-3-nitroquinazolin-4(3H)-one with 1-methyl-5-oxopyrrolidine-3-carboxylic acid, reduction of the nitro group, and protection of the amino group. The final product is obtained by deprotection of the amino group with trifluoroacetic acid. The synthesis of 8-fluoro-3-(1-methyl-5-oxopyrrolidin-3-yl)quinazolin-4(3H)-one is a complex process that requires expertise in organic chemistry.

科学的研究の応用

8-fluoro-3-(1-methyl-5-oxopyrrolidin-3-yl)quinazolin-4(3H)-one is widely used in PET imaging to detect hypoxic regions of tissues. Hypoxia is a common feature of many solid tumors and is associated with poor prognosis and resistance to chemotherapy and radiation therapy. 8-fluoro-3-(1-methyl-5-oxopyrrolidin-3-yl)quinazolin-4(3H)-one PET imaging can provide valuable information on the extent and severity of hypoxia in tumors, which can help guide treatment decisions. 8-fluoro-3-(1-methyl-5-oxopyrrolidin-3-yl)quinazolin-4(3H)-one PET imaging is also used in the evaluation of ischemic heart disease, stroke, and other hypoxic conditions.

特性

IUPAC Name

8-fluoro-3-(1-methyl-5-oxopyrrolidin-3-yl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O2/c1-16-6-8(5-11(16)18)17-7-15-12-9(13(17)19)3-2-4-10(12)14/h2-4,7-8H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXBUARCEKZDIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)N2C=NC3=C(C2=O)C=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。